molecular formula C12H18O B1615302 6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran CAS No. 93939-86-7

6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran

Cat. No. B1615302
CAS RN: 93939-86-7
M. Wt: 178.27 g/mol
InChI Key: UBALJTRHSDXCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93939-86-7

Product Name

6-Ethylideneoctahydro-5,8-methano-2H-benzo-1-pyran

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

9-ethylidene-3-oxatricyclo[6.2.1.02,7]undecane

InChI

InChI=1S/C12H18O/c1-2-8-6-9-7-11(8)10-4-3-5-13-12(9)10/h2,9-12H,3-7H2,1H3

InChI Key

UBALJTRHSDXCPY-UHFFFAOYSA-N

SMILES

CC=C1CC2CC1C3C2OCCC3

Canonical SMILES

CC=C1CC2CC1C3C2OCCC3

Other CAS RN

93939-86-7

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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